1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-chlorophenylhydrazine and 4-fluorobenzaldehyde under acidic or basic conditions.
Amination Reaction: The resulting intermediate is then subjected to an amination reaction with suitable amines to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazol-5-amine
Uniqueness
1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H11ClFN5 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H11ClFN5/c18-11-2-1-3-14(8-11)24-17-15(9-22-24)16(20-10-21-17)23-13-6-4-12(19)5-7-13/h1-10H,(H,20,21,23) |
InChI Key |
QOAOQAXBVKLIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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